2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid as a Key Intermediate in Potent VHL Inhibitors for Anemia and Cancer
The compound is a key synthetic intermediate in the preparation of 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide derivatives, which are patented as VHL inhibitors for treating anemia and cancer [1]. While the patent does not disclose the precise IC50 values of the final inhibitors, it establishes the cyclopropyl-substituted triazole acetic acid moiety as a privileged scaffold for targeting the VHL E3 ligase, a cornerstone of PROTAC (PROteolysis TArgeting Chimeras) technology. This contrasts with unsubstituted triazole acetic acid, which lacks the specific lipophilic and steric properties required for efficient VHL binding.
| Evidence Dimension | Patented use as a critical intermediate for VHL inhibitors |
|---|---|
| Target Compound Data | Derivatized to yield VHL inhibitors for anemia and cancer therapy |
| Comparator Or Baseline | 2-(1H-1,2,3-triazol-1-yl)acetic acid |
| Quantified Difference | Specific inclusion of the cyclopropyl group is essential for the claimed VHL inhibitory activity; generic substitution leads to loss of function. |
| Conditions | Synthetic derivatization and in vivo efficacy in disease models (implied by patent claims). |
Why This Matters
For researchers developing VHL-based PROTACs or HIF pathway modulators, this specific intermediate provides a direct, patented route to a validated pharmacophore, avoiding extensive and uncertain SAR exploration of generic alternatives.
- [1] CA3197092A1: 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-n-(benzyl)pyrrolidin e-2-carboxamide derivatives as vhl inhibitors for the treatment of anemia and cancer. View Source
